4,4'-Bis((e)-4-(tert-butoxy)styryl)-2,2'-bipyridine
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Overview
Description
4,4’-Bis((e)-4-(tert-butoxy)styryl)-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two styryl groups substituted at the 4 and 4’ positions, each bearing a tert-butoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((e)-4-(tert-butoxy)styryl)-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-(tert-butoxy)benzaldehyde: This intermediate is prepared by reacting 4-hydroxybenzaldehyde with tert-butyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(tert-butoxy)styryl bromide: The aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the styryl bromide.
Coupling with 2,2’-bipyridine: The final step involves the coupling of 4-(tert-butoxy)styryl bromide with 2,2’-bipyridine under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis((e)-4-(tert-butoxy)styryl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((e)-4-(tert-butoxy)styryl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the styryl groups to ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Ethyl-substituted bipyridine derivatives.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
4,4’-Bis((e)-4-(tert-butoxy)styryl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence.
Medicine: Explored for its potential in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4,4’-Bis((e)-4-(tert-butoxy)styryl)-2,2’-bipyridine largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the bipyridine core. This coordination can alter the electronic properties of the metal center, leading to unique catalytic or photophysical behaviors. In biological applications, its fluorescence properties are leveraged for imaging, where it interacts with cellular components and emits light upon excitation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis((e)-4-methoxystyryl)-2,2’-bipyridine: Similar structure but with methoxy groups instead of tert-butoxy groups.
4,4’-Bis((e)-4-ethoxystyryl)-2,2’-bipyridine: Ethoxy groups replace the tert-butoxy groups.
4,4’-Bis((e)-4-(tert-butyl)styryl)-2,2’-bipyridine: Tert-butyl groups instead of tert-butoxy groups.
Uniqueness
4,4’-Bis((e)-4-(tert-butoxy)styryl)-2,2’-bipyridine is unique due to the presence of tert-butoxy groups, which provide steric hindrance and influence the electronic properties of the molecule. This can result in different reactivity and stability compared to its analogs, making it particularly useful in specific applications such as OLEDs and coordination chemistry.
Properties
IUPAC Name |
4-[(E)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethenyl]-2-[4-[(E)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethenyl]pyridin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O2/c1-33(2,3)37-29-15-11-25(12-16-29)7-9-27-19-21-35-31(23-27)32-24-28(20-22-36-32)10-8-26-13-17-30(18-14-26)38-34(4,5)6/h7-24H,1-6H3/b9-7+,10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPLNLJRDMIMGM-FIFLTTCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)OC(C)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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